N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9-7-16-11(8-15-9)14(20)17-10-4-5-12-13(6-10)19(3)23(21,22)18(12)2/h4-8H,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVIFRUQWTUMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 384.4 g/mol. Its structure incorporates both thiadiazole and pyrazine functionalities, which are known to influence its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that ensure the compound maintains its desired chemical properties for further applications in research and development.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds with similar structures. For instance, derivatives exhibiting α-glucosidase inhibitory activity have shown promising results:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2B | 2.62 ± 0.30 | Competitive inhibition |
| Acarbose | 37.38 ± 1.37 | Standard reference |
The compound's ability to lower blood glucose levels was significant when administered in vivo. For example, at a dosage of 20 mg/kg body weight, substantial reductions in blood glucose levels were observed over time .
Antioxidant Activity
Compounds related to this compound have also been evaluated for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .
Case Studies
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with the compound at varying doses (10 mg/kg and 20 mg/kg), significant reductions in serum glucose levels were recorded over a 28-day period. The most notable decrease was from 379.31 ± 4.98 mg/dL to 155.09 ± 4.55 mg/dL at the highest dosage by the end of the study period.
Case Study 2: In vitro Antioxidant Evaluation
Another study assessed the antioxidant capacity of related thiadiazole compounds using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds exhibited high antioxidant activity comparable to established antioxidants like ascorbic acid .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide exhibit significant anticancer activities. For instance, derivatives with similar structures have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. These compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. The docking studies indicate that further structural optimization could enhance its anti-inflammatory properties .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial activity. Compounds with similar thiadiazole and pyrazine frameworks have shown efficacy against various bacterial strains in vitro . The lipophilicity of these compounds facilitates their transport across cell membranes to target sites within microbial cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by Du et al., the compound was modeled for its anticancer effects targeting TS proteins. The synthesized derivatives showed promising results as inhibitors and were recommended for further development as therapeutic agents .
Case Study: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential using in silico methods to predict interactions with the 5-LOX enzyme. The findings suggested that modifications to the compound's structure could enhance its efficacy as an anti-inflammatory agent .
Q & A
Q. Methodological Steps :
Ortho-lithiation : Use n-BuLi at −78°C in THF for regioselective functionalization.
Nucleophilic Coupling : React with 2-chloro-6-methylphenyl isocyanate.
Protection/Deprotection : Employ 4-methoxybenzyl (PMB) groups for amine protection; remove with TFA/water.
How can researchers confirm the structural integrity of this compound and its intermediates?
Basic Research Focus
Structural validation requires multi-spectroscopic analysis:
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ ~2.5 ppm; aromatic protons at δ ~7–8 ppm) .
- X-ray Diffraction : Resolve crystallographic data for bond lengths/angles, especially for sulfonamide and pyrazine moieties .
Advanced Tip : Use ab initio computational methods (e.g., DFT) to compare experimental and theoretical spectra for ambiguous signals.
What strategies address low yields in the final coupling step of the synthesis?
Advanced Research Focus
Yield optimization hinges on reaction kinetics and catalyst selection:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, or CuI for Ullmann-type reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may increase side reactions.
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis of isocyanate intermediates) .
Data Contradiction Example : If isolated yields diverge from theoretical calculations (e.g., 70% vs. 95%), re-examine stoichiometry or intermediate stability under reaction conditions.
How can molecular docking elucidate the biological mechanism of this compound?
Advanced Research Focus
Docking studies predict binding interactions with target proteins (e.g., kinases, enzymes):
Protein Preparation : Retrieve target structures from PDB (e.g., 4MKC for kinase domains).
Ligand Optimization : Minimize energy of the compound using MMFF94 force fields.
Pose Analysis : Compare binding modes (e.g., hydrogen bonds with active-site residues, π-π stacking with aromatic pockets) .
Case Study : Analogous thiazole-carboxamides show affinity for ATP-binding pockets via hydrophobic interactions with valine/leucine residues .
How should researchers resolve contradictions in spectral data for intermediates?
Advanced Research Focus
Contradictions often arise from tautomerism or solvent artifacts:
- Tautomeric Equilibria : For thiadiazole intermediates, use variable-temperature NMR to identify dynamic proton exchanges .
- Solvent Polarity : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆; polar solvents may stabilize charged species.
- X-ray Co-Crystallization : Co-crystallize intermediates with stabilizing agents (e.g., acetic acid) to trap specific conformers .
Example : In X-ray studies of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, co-crystals with acetic acid resolved ambiguities in amide bonding .
What in vitro assays are suitable for evaluating bioactivity?
Advanced Research Focus
Prioritize target-specific assays:
Kinase Inhibition : Use ADP-Glo™ assays for IC₅₀ determination against Src-family kinases.
Antimicrobial Activity : Follow CLSI guidelines for MIC testing against S. aureus or E. coli .
Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess selectivity.
Data Interpretation : Normalize results against controls (e.g., DMSO vehicle) and validate with dose-response curves.
How can computational methods predict metabolic stability?
Advanced Research Focus
Leverage in silico tools:
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylpyrazine oxidation).
- Metabolite Identification : Combine molecular dynamics (MD) simulations with mass spectral fragmentation patterns.
Validation : Compare predictions with experimental microsomal stability data (e.g., rat liver microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
